Mass Spectrometry Quantitation: +1 Da Mass Shift of D-Galactose-d1-3 vs. Unlabeled D-Galactose Enables Isotope Dilution MS
D-Galactose-d1-3 provides a monoisotopic mass shift of +1.0063 Da relative to unlabeled D-galactose (exact mass 181.07 vs. 180.06), which falls within the optimal precursor-to-product ion mass difference for SRM-based quantification on triple quadrupole mass spectrometers . In contrast, unlabeled D-galactose produces no mass shift, preventing its use as an internal standard for IDMS, while D-Galactose-¹³C₆ (mass shift +6 Da) requires larger precursor ion isolation windows that can increase chemical noise and reduce signal-to-noise ratio [1].
| Evidence Dimension | Mass shift for isotope dilution mass spectrometry |
|---|---|
| Target Compound Data | +1.0063 Da (exact mass 181.07 Da) |
| Comparator Or Baseline | Unlabeled D-Galactose: 0 Da shift; D-Galactose-¹³C₆: +6 Da shift |
| Quantified Difference | D-Galactose-d1-3 enables IDMS with single-Da resolution; unlabeled cannot be used; ¹³C₆ requires wider isolation windows |
| Conditions | High-resolution mass spectrometry (exact mass); triple quadrupole LC-MS/MS (SRM mode) |
Why This Matters
The +1 Da mass shift enables precise absolute quantification of endogenous D-galactose in biological matrices using standard triple quadrupole LC-MS/MS instrumentation without the need for high-resolution mass spectrometers.
- [1] Guo ZK, Lee WP, Katz J. Quantitation of positional isomers of deuterium labeled glucose molecules with gas chromatography mass spectrometry. FASEB J. 1992;6(5):A1667. View Source
